molecular formula C22H28ClFO4 B14796811 Clorcortelone

Clorcortelone

Cat. No.: B14796811
M. Wt: 410.9 g/mol
InChI Key: YMTMADLUXIRMGX-HXQPOTLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clorcortelone (chemical name: chlorocortisone) is a synthetic glucocorticoid corticosteroid with anti-inflammatory and immunosuppressive properties. Structurally, it is characterized by a chlorine atom substitution at the C-9 position of the cortisone backbone, which enhances its glucocorticoid receptor affinity and metabolic stability compared to non-halogenated corticosteroids . It is primarily used in clinical settings for managing severe inflammatory conditions, such as rheumatoid arthritis and allergic dermatitis. Its pharmacokinetic profile includes moderate lipophilicity, enabling efficient tissue penetration, and a plasma half-life of 8–12 hours, which supports once-daily dosing in therapeutic regimens .

Properties

Molecular Formula

C22H28ClFO4

Molecular Weight

410.9 g/mol

IUPAC Name

(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1

InChI Key

YMTMADLUXIRMGX-HXQPOTLGSA-N

Isomeric SMILES

CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F

Origin of Product

United States

Chemical Reactions Analysis

Clocortolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or halogenated derivatives of clocortolone .

Scientific Research Applications

Clocortolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Tables and Data Sources :

  • Structural and pharmacokinetic data were synthesized from comparative analyses of halogenated corticosteroids .
  • Functional comparisons referenced guidelines on anti-inflammatory drug mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.